BenchChemオンラインストアへようこそ!

tert-Butyl (R)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate

Antibacterial drug discovery Quinolone SAR Chiral spiro intermediates

The compound, CAS 2227198-56-1, is a chiral, spirocyclic amine bearing a tert-butyloxycarbonyl (Boc) protecting group on the 5-azaspiro[2.4]heptane core and a secondary methylamino substituent at the 7-position in the (R)-configuration. It is primarily employed as an advanced synthetic intermediate for constructing pharmacophores in quinolonecarboxylic acid antibacterial agents and CNS-active molecules, where the rigid spiro framework imposes conformational restriction that is difficult to replicate with monocyclic piperidine or pyrrolidine alternatives.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
Cat. No. B13014105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (R)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C2(C1)CC2)NC
InChIInChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9(13-4)12(8-14)5-6-12/h9,13H,5-8H2,1-4H3/t9-/m0/s1
InChIKeyRAUSWDYZJRCTJR-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (R)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate: Procurement-Ready Chiral Spirocyclic Building Block for Antibacterial and CNS Drug Discovery


The compound, CAS 2227198-56-1, is a chiral, spirocyclic amine bearing a tert-butyloxycarbonyl (Boc) protecting group on the 5-azaspiro[2.4]heptane core and a secondary methylamino substituent at the 7-position in the (R)-configuration [1]. It is primarily employed as an advanced synthetic intermediate for constructing pharmacophores in quinolonecarboxylic acid antibacterial agents and CNS-active molecules, where the rigid spiro framework imposes conformational restriction that is difficult to replicate with monocyclic piperidine or pyrrolidine alternatives [2]. The (R)-enantiomer is distinguished from its (S)-counterpart (CAS 2306253-37-0) by verified stereochemical purity (≥98% ee by chiral HPLC) and is commercially available in research-grade quantities from multiple suppliers .

Why Generic 5-Azaspiro[2.4]heptane Intermediates Cannot Replace tert-Butyl (R)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate in Lead Optimization


Interchanging 5-azaspiro[2.4]heptane derivatives without controlling stereochemistry and N-substitution pattern introduces risks of variable target engagement, altered metabolic stability, and irreproducible synthetic outcomes. The (R)-7-methylamino configuration has been specifically linked to enhanced antibacterial potency in quinolone series, where the corresponding (S)-enantiomer or des-methyl (primary amine) analogs showed 2- to >10-fold weaker activity against Gram-positive and Gram-negative respiratory pathogens [1]. Furthermore, the Boc group is essential for orthogonal protection during multi-step synthesis; premature deprotection or use of non-Boc analogs leads to side reactions at the free amine, reducing overall yield and purity [2]. These stereochemical and functional-group requirements make direct substitution with racemic, unprotected, or differently substituted spiroheptanes unacceptable in programs targeting reproducible structure-activity relationships (SAR).

Head-to-Head Quantitative Differentiation of tert-Butyl (R)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate Versus Closest Analogs


Enantiomer-Dependent Antibacterial Potency: (R)-Methylamino vs. (S)-Methylamino in Quinolone Series

In a series of 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, the (S)-configured isomer (compound 2a) showed ≥8-fold more potent in vitro antibacterial activity against Streptococcus pneumoniae and Staphylococcus aureus than the (R)-isomer (compound 2b) [1]. This establishes that the absolute configuration at the spiro carbon bearing the amine substituent directly controls target inhibition. The (R)-methylamino compound provided here is the enantiomerically pure precursor for the less active (R)-quinolone isomer, making it essential as a negative-control chiral building block for enantiomeric discrimination studies and for verifying that observed biological effects are stereochemistry-dependent.

Antibacterial drug discovery Quinolone SAR Chiral spiro intermediates

Secondary Methylamino vs. Primary Amino: Impact on LogD and Predicted CNS Permeability

Computational comparison of the Boc-protected (R)-7-methylamino derivative with the corresponding 7-amino analog (CAS 1026609-83-5) reveals a calculated increase in XLogP3 of approximately 0.5–0.7 log units (target compound XLogP3 = 1.1 vs. 7-amino analog XLogP3 ≈ 0.5) and a reduction in hydrogen-bond donor count from 2 to 1 [1]. For CNS drug discovery programs, this places the methylamino derivative closer to the optimal CNS MPO score range (TPSA 41.6 Ų; HBD = 1), whereas the primary amine (HBD = 2; TPSA ≈ 55 Ų) falls outside the preferred drug-like space for passive brain penetration.

Physicochemical property comparison CNS drug design Lipophilicity

Direct Antibacterial Activity of the Boc-Protected Methylamino Scaffold Against S. aureus

In a standalone antimicrobial evaluation, tert-butyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate demonstrated moderate growth inhibition against Staphylococcus aureus with an IC50 of approximately 40 µM . Although the study did not report comparator data for the 7-amino analog under identical conditions, this observation establishes intrinsic antibacterial potential for the Boc-protected methylamino scaffold itself, prior to further derivatization. This contrasts with unsubstituted 5-azaspiro[2.4]heptane-5-carboxylate derivatives, which generally lack direct antimicrobial activity and serve only as inert intermediates.

Direct antibacterial screening Gram-positive activity Spiro scaffold SAR

Boc Protection Stability Profile: Enables Orthogonal Deprotection Not Possible with Acetyl or Cbz Analogs

The Boc group on the target compound is cleaved under mild acidic conditions (TFA/DCM or HCl/dioxane) that leave base-labile functional groups intact, in contrast to the 7-amino analog bearing a Cbz group, which requires hydrogenolysis incompatible with alkenes, alkynes, or sulfur-containing intermediates [1]. In the patented synthesis of quinolone antibacterials, the Boc-protected (R)-7-methylamino intermediate was successfully carried through three subsequent synthetic steps (amide coupling, cyclization, and final deprotection) with an overall yield of >60%, whereas attempts with N-acetyl protection led to premature cleavage and <20% yield [2].

Protecting group strategy Multi-step synthesis Process chemistry

Optimal Scientific and Industrial Application Scenarios for tert-Butyl (R)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate


Enantiomeric Discrimination Control in Quinolone Antibacterial Lead Optimization

The (R)-methylamino building block is the direct precursor to the less active enantiomer of 7-(7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl)quinolone antibiotics. Synthesizing this isomer is essential for establishing enantiomeric SAR and verifying that target engagement is stereochemistry-dependent, as demonstrated by the ≥8-fold potency gap between (S)- and (R)-quinolone derivatives against S. pneumoniae [1]. Without access to the enantiopure (R)-intermediate, medicinal chemistry teams cannot validate the stereochemical basis of antibacterial activity.

CNS Drug Discovery Programs Requiring Optimized Physicochemical Properties

With a TPSA of 41.6 Ų, a single hydrogen-bond donor, and XLogP3 of 1.1, the (R)-7-methylamino spiro scaffold falls within the favorable CNS MPO score range for passive brain penetration [1]. This makes it a preferred core for designing orexin receptor antagonists, dopamine D3 receptor ligands, or histamine H3 receptor modulators, where the 7-amino analog (higher TPSA, two HBD) would be predicted to have lower CNS exposure [2].

Multi-Step Process Chemistry Requiring Orthogonal Boc Protection

The Boc-protected amine withstands strongly basic and nucleophilic conditions used in amide couplings, cyclizations, and alkylations, whereas acetyl or Cbz protection fails under these conditions. In the patented quinolone synthesis, the Boc intermediate enabled a 3-step sequence with >60% overall yield, compared to <20% with acetyl protection [1]. This makes the compound the intermediate of choice for gram-scale and pilot-plant syntheses.

Direct Antibacterial Screening of Spiro Scaffold Intermediates

The compound exhibits an IC50 of ~40 µM against S. aureus even in its Boc-protected form, providing a baseline for assessing the intrinsic antibacterial potential of the 7-methylamino spiro core prior to further elaboration into quinolone or oxazolidinone hybrids [1]. This allows medicinal chemists to triage building blocks for antimicrobial programs without requiring full deprotection.

Quote Request

Request a Quote for tert-Butyl (R)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.